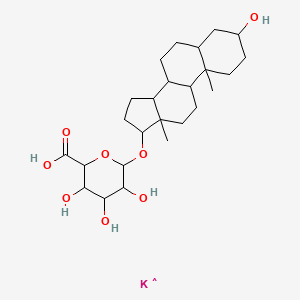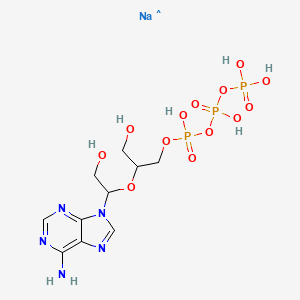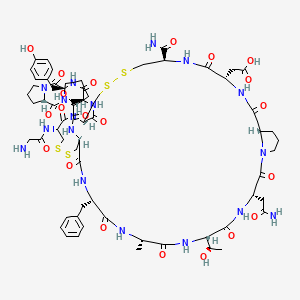
Alpha-Conotoxin AuIB
Übersicht
Beschreibung
Alpha-Conotoxin AuIB ist ein Peptidneurotoxin, das aus dem Gift der marinen Kegelschneckenart Conus aulicus isoliert wurde. Diese Verbindung ist bekannt für ihre hohe Spezifität und Potenz bei der Zielrichtung auf nikotinische Acetylcholinrezeptoren, insbesondere den Subtyp Alpha3 Beta4 . Aufgrund seiner einzigartigen Eigenschaften ist this compound zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung geworden und hat potenzielle therapeutische Anwendungen.
Wissenschaftliche Forschungsanwendungen
Alpha-Conotoxin AuIB wird in der wissenschaftlichen Forschung häufig eingesetzt, da es in der Lage ist, Alpha3 Beta4-Nikotin-Acetylcholinrezeptoren selektiv zu blockieren . Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen, darunter Schmerz, Sucht und neurodegenerative Erkrankungen . Zusätzlich hat this compound potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen und Nikotinsucht .
Wirkmechanismus
Alpha-Conotoxin AuIB entfaltet seine Wirkung, indem es an die Alpha3 Beta4-Nikotin-Acetylcholinrezeptoren bindet und deren Aktivität hemmt . Diese Bindung verhindert die normale Übertragung von Signalen, die durch diese Rezeptoren vermittelt werden, was zu einer Verringerung der Neurotransmitterfreisetzung führt . Die molekularen Zielstrukturen von this compound sind die Alpha3- und Beta4-Untereinheiten der Nikotin-Acetylcholinrezeptoren, die an verschiedenen Signalwegen im Nervensystem beteiligt sind .
Biochemische Analyse
Biochemical Properties
Alpha-Conotoxin AuIB interacts with nicotinic acetylcholine receptors, specifically the α3β4 subtype . It blocks these receptors expressed in Xenopus oocytes with an IC 50 of 0.75 μm . It has a higher potency for the α3β4 receptor than other receptor subunit combinations .
Cellular Effects
This compound has a significant impact on cellular processes. It blocks 20–35% of the nicotine-stimulated norepinephrine release from rat hippocampal synaptosomes . It does not affect nicotine-evoked dopamine release from striatal synaptosomes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, blocking the α3β4 nAChRs . This blockage inhibits the release of norepinephrine, a neurotransmitter, in response to nicotine stimulation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the compound exhibits poor biochemical stability, which limits its general therapeutic applicability in vivo . Strategies to enhance its stability, such as the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have successfully overcome these limitations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a peptide concentration of 3 μm, it blocked a greater fraction of the ACh response of α3β4 receptors than did either α-conotoxin AuIA or AuIC .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with nicotinic acetylcholine receptors
Vorbereitungsmethoden
Alpha-Conotoxin AuIB kann durch Festphasenpeptidsynthese (SPPS) unter Verwendung der Fmoc-(N-(9-Fluorenyl)methoxycarbonyl)-Chemie synthetisiert werden . Das lineare Peptid wird auf einem Rink-Amid-Harz zusammengesetzt, gefolgt von selektiver Oxidation zur Bildung der Disulfidbrücken. Die oxidativen Faltungsbedingungen sind entscheidend, um die korrekte Disulfidbrückenbildung zu gewährleisten, die für die biologische Aktivität des Peptids unerlässlich ist . Industrielle Produktionsverfahren beinhalten Hochdurchsatzsynthese- und -reinigungsverfahren, um das gewünschte Isomer mit hoher Ausbeute und Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Alpha-Conotoxin AuIB unterliegt mehreren chemischen Reaktionen, die in erster Linie die Bildung und Umlagerung von Disulfidbrücken beinhalten. Das Peptid kann unter kontrollierten Bedingungen mit Reagenzien wie Jod oder Dithiothreitol oxidiert werden, um die korrekten Disulfidbrückenisomere zu bilden . Die Hauptprodukte dieser Reaktionen sind die nativen und nicht-nativen Isomere des Peptids, wobei das native Isomer die höchste biologische Aktivität aufweist .
Vergleich Mit ähnlichen Verbindungen
Alpha-Conotoxin AuIB ist Teil einer größeren Familie von Alpha-Conotoxinen, die sich durch ihre Fähigkeit auszeichnen, Nikotin-Acetylcholinrezeptoren anzusprechen . Ähnliche Verbindungen umfassen Alpha-Conotoxin AuIA und Alpha-Conotoxin AuIC, die ebenfalls auf Nikotin-Acetylcholinrezeptoren abzielen, jedoch mit unterschiedlichen Spezifitäten und Potenzen . This compound ist einzigartig in seiner hohen Selektivität für den Alpha3 Beta4-Subtyp, was es zu einem wertvollen Werkzeug für die Untersuchung dieses spezifischen Rezeptorsubtyps macht .
Eigenschaften
IUPAC Name |
2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSCQIKKAACJG-SBLJLSJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H89N17O21S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1572.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-21-7 | |
| Record name | n/a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of alpha-conotoxin AuIB and how does it exert its effects?
A1: this compound acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α3β4. [, ] It binds to this receptor subtype, preventing the binding of acetylcholine and subsequent channel activation. [, ] This blockade of α3β4 nAChRs effectively inhibits neuronal signaling mediated by this receptor subtype. [, ]
Q2: What are the structural features of this compound?
A2: this compound is a 15-residue peptide toxin isolated from the venom of the cone snail Conus aulicus. [] It adopts a well-defined three-dimensional structure characterized by a short α-helix and two disulfide bonds, similar to other α4/7 subfamily α-conotoxins. [] The absence of a tyrosine residue typically found in other α4/7 members leads to a unique C-terminal bend, placing Asp14 in a position analogous to Tyr15 in other α4/7 α-conotoxins. [] This structural difference contributes to its unique selectivity for the α3β4 nAChR subtype. []
Q3: How does the structure of this compound relate to its selectivity for the α3β4 nAChR subtype?
A3: Structural comparisons between this compound and α3β2 subtype-specific α-conotoxin MII reveal distinct electrostatic surface charge distributions. [] These differences in surface charge distribution likely play a crucial role in the differential recognition and binding affinity of these toxins for their respective nAChR subtypes. []
Q4: Has the dynamic behavior of this compound in solution been studied?
A4: Yes, detailed atomistic molecular dynamics (MD) simulations have been performed to study the conformational stability and hydrodynamic properties of this compound in water. [] These simulations revealed a preference for the folded conformation and highlighted the stabilizing effect of the α-helix and disulfide bonds. [] The simulations also provided valuable insights into its translational and rotational diffusivities, key parameters in understanding its mobility and interactions in biological systems. []
Q5: How does prenatal nicotine exposure affect the sensitivity of cardiac vagal neurons to this compound?
A5: Research has shown that prenatal nicotine exposure can alter the nAChR subtype responsible for modulating the excitation of cardiac vagal neurons in the nucleus ambiguus. [] In animals exposed to nicotine prenatally, this compound exhibits increased efficacy in blocking the cytisine-evoked augmentation of glutamatergic neurotransmission and changes in holding current, suggesting a shift towards a predominance of α3β4 nAChRs in these neurons. [] This highlights the potential long-term impact of nicotine exposure on neuronal signaling pathways.
Q6: What is the role of α3β4 nAChRs in neurotransmitter release, and how has this compound contributed to our understanding?
A6: Studies employing this compound have been instrumental in elucidating the role of α3β4 nAChRs in neurotransmitter release. Research suggests that α3β4 nAChRs play a role in mediating nicotine-evoked norepinephrine release in the hippocampus, while α3β2 nAChRs appear to be involved in dopamine release in the striatum. [] This differential involvement was demonstrated by the selective blocking effects of this compound on nicotine-stimulated norepinephrine release and α-conotoxin MII on dopamine release. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

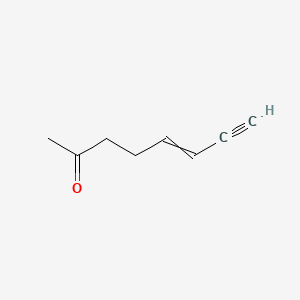
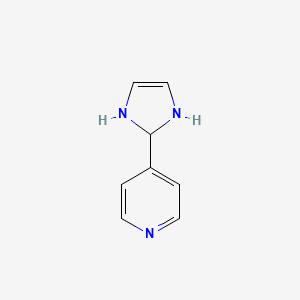

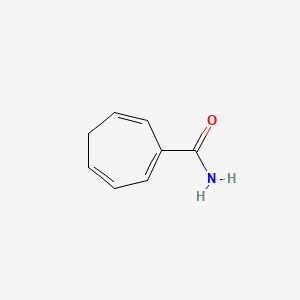
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
